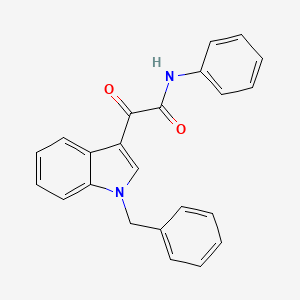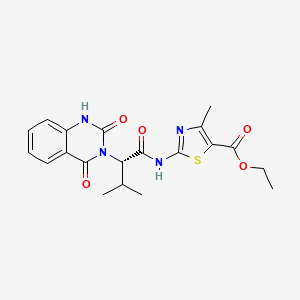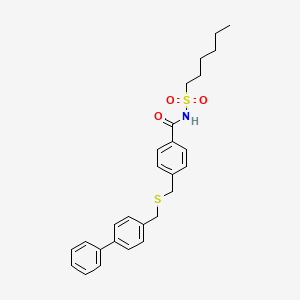
KY-226
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KY-226 is a potent, selective, orally active, and allosteric protein tyrosine phosphatase 1B (PTP1B) inhibitor . It has an IC50 of 0.25 μM . It does not have PPARγ agonist activity . KY-226 exerts anti-diabetic and anti-obesity effects by enhancing insulin and leptin signaling . It also protects neurons from cerebral ischemic injury .
Molecular Structure Analysis
KY-226 has the molecular formula C27H31NO3S2 . Its molecular weight is 481.67 g/mol . The CAS Registry Number for KY-226 is 1621673-53-7 .
Physical And Chemical Properties Analysis
KY-226 is a white to beige powder . It is soluble in DMSO to a concentration of 2 mg/mL . It should be stored at a temperature of 2-8°C .
Wissenschaftliche Forschungsanwendungen
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
KY-226 is an orally bioavailable, potent, and selective allosteric inhibitor of protein tyrosine phosphatase 1B (PTP1B) . PTP1B is a key enzyme in the regulation of insulin signaling and is considered a promising target for the treatment of type 2 diabetes and obesity .
Anti-Diabetic Effects
KY-226 exhibits anti-diabetic effects by enhancing insulin signaling . This could potentially be used in the treatment of diabetes, a disease that affects millions of people worldwide .
Anti-Obesity Effects
In addition to its anti-diabetic effects, KY-226 also shows anti-obesity effects . This is particularly important given the global rise in obesity and its associated health risks .
Neuroprotective Effects
KY-226 appears to exert neuroprotective effects through the restoration of phosphorylation of Akt and FoxO1 . This suggests potential applications in the treatment of neurological disorders .
Protection of Blood-Brain Barrier (BBB) Integrity
KY-226 protects BBB integrity by restoring tight junction (TJ) proteins in mice . The BBB is a critical part of the central nervous system’s defense mechanism, and its integrity is crucial for brain health .
Wirkmechanismus
Target of Action
KY-226, also known as BCP32729, is a potent, selective, orally active, and allosteric inhibitor of protein tyrosine phosphatase 1B (PTP1B) . PTP1B is a key enzyme involved in the negative regulation of insulin signaling .
Mode of Action
KY-226 interacts with PTP1B, inhibiting its activity . This inhibition enhances insulin signaling, leading to increased phosphorylation of the insulin receptor (pIR) produced by insulin .
Biochemical Pathways
The inhibition of PTP1B by KY-226 leads to enhanced insulin and leptin signaling . This results in increased phosphorylation of Akt in the liver and femoral muscle . Akt, also known as protein kinase B, is a key player in the insulin signaling pathway, regulating glucose uptake and metabolism .
Result of Action
KY-226 has demonstrated significant anti-diabetic and anti-obesity effects . In db/db mice, oral administration of KY-226 significantly reduced plasma glucose and triglyceride levels, as well as hemoglobin A1c values, without increasing body weight gain . In high-fat diet-induced obese mice, KY-226 decreased body weight gain, food consumption, and fat volume gain .
Safety and Hazards
KY-226 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .
Relevant Papers
KY-226 has been mentioned in a paper published in bioRxiv in February 2024 . The paper discusses the neuroprotective effects of KY-226 . Another paper discusses the protective effects of KY-226 on blood-brain barrier function through the Akt/FoxO1 signaling pathway in brain ischemia .
Eigenschaften
IUPAC Name |
N-hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO3S2/c1-2-3-4-8-19-33(30,31)28-27(29)26-17-13-23(14-18-26)21-32-20-22-11-15-25(16-12-22)24-9-6-5-7-10-24/h5-7,9-18H,2-4,8,19-21H2,1H3,(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXMABKUVSOEJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCS(=O)(=O)NC(=O)C1=CC=C(C=C1)CSCC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide | |
Q & A
A: KY-226 functions by inhibiting PTP1B, an enzyme that negatively regulates insulin and leptin signaling pathways. [] By inhibiting PTP1B, KY-226 enhances insulin sensitivity and leptin signaling, leading to improved glucose metabolism and reduced body weight. [] This mechanism distinguishes KY-226 from PPARγ agonists, a class of anti-diabetic drugs associated with adverse effects like weight gain. []
A: In studies using diabetic db/db mice, KY-226 effectively reduced plasma glucose, HbA1c levels, and triglyceride levels without causing weight gain. [] This is in contrast to pioglitazone, a PPARγ agonist, which demonstrated similar anti-diabetic effects but with increased body weight. [] Additionally, KY-226 successfully lowered food consumption and body weight gain in diet-induced obese mice, highlighting its potential as an anti-obesity agent. []
A: Recent research has identified KY-226 as a potential inhibitor of SARS-CoV-2 papain-like protease (PLpro). [, ] In vitro studies have shown that KY-226 binds to PLpro and inhibits its activity. [, ] While further research is necessary to explore its therapeutic potential against SARS-CoV-2, this finding suggests that KY-226 may possess antiviral properties in addition to its anti-diabetic and anti-obesity effects.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorophenyl)-N-methyl-3-[4-(methylcarbamoyl)phenyl]imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B608324.png)
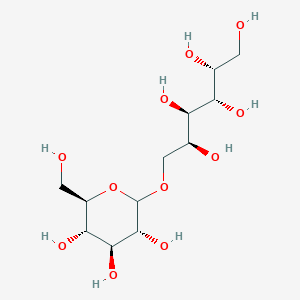
![4-(4-{4-[4-({(2R,4S)-2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-(3-oxobutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B608329.png)
![2-(Methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)-phenoxy]-pyrimidin-4-amine](/img/structure/B608331.png)
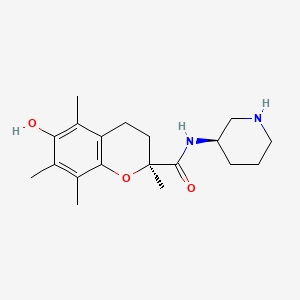
![Ethyl 3-[(E)-2-Amino-1-Cyanoethenyl]-6,7-Dichloro-1-Methyl-1h-Indole-2-Carboxylate](/img/structure/B608335.png)
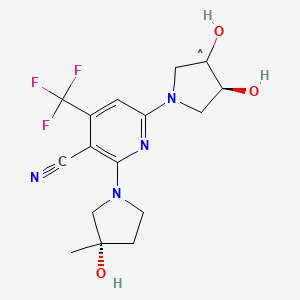
![N~8~-(Cyclopropylmethyl)-N~4~-[2-(Methylsulfanyl)phenyl]-2-(Piperazin-1-Yl)pyrimido[5,4-D]pyrimidine-4,8-Diamine](/img/structure/B608338.png)
![methyl N-[4-[2-[[4-anilino-5-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)pyrimidin-2-yl]amino]ethyl]phenyl]carbamate](/img/structure/B608340.png)
![(3s)-3-(7-Methoxy-1-Methyl-1h-Benzo[d][1,2,3]triazol-5-Yl)-3-(4-Methyl-3-(((R)-4-Methyl-1,1-Dioxido-3,4-Dihydro-2h-Benzo[b][1,4,5]oxathiazepin-2-Yl)methyl)phenyl)propanoic Acid](/img/structure/B608341.png)
